molecular formula C183H281N57O54S2 B561549 H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 CAS No. 313988-89-5

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2

Cat. No.: B561549
CAS No.: 313988-89-5
M. Wt: 4207.726
InChI Key: DXMCMRQWOIRILO-VRGOUOKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is a synthetic analog of human pancreatic polypeptide. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating pancreatic secretions and gastrointestinal motility. The modifications in its structure aim to enhance its stability and efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products

    Oxidation: Methionine sulfoxide derivatives.

    Reduction: Peptides with free thiol groups.

    Substitution: Modified peptides with altered sequences.

Scientific Research Applications

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating pancreatic and gastrointestinal functions.

    Medicine: Potential therapeutic applications in treating pancreatic disorders and gastrointestinal diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 involves binding to specific receptors on pancreatic and gastrointestinal cells. This binding triggers a cascade of intracellular signaling pathways that regulate enzyme secretion and motility. The modifications in the peptide structure enhance its binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Human Pancreatic Polypeptide: The natural hormone with similar biological functions.

    Synthetic Analogs: Other modified peptides designed to mimic or enhance the activity of pancreatic polypeptide.

Uniqueness

H-Gly-Pro-Ser-Gln-Pro-Thr-Tyr-Pro-Gly-Asp-Asn-Ala-Thr-Pro-Glu-Gln-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-Arg-Tyr-Ile-Asn-Met-Ala-Aib-Arg-Gln-Arg-Tyr-NH2 is unique due to its specific modifications, which enhance its stability and efficacy compared to the natural hormone and other synthetic analogs. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C183H281N57O54S2/c1-15-89(4)141(172(289)228-123(82-136(189)254)163(280)219-115(63-74-296-14)150(267)210-93(8)148(265)236-183(11,12)177(294)232-110(29-20-68-205-182(199)200)155(272)216-111(54-58-132(185)250)156(273)214-108(27-18-66-203-180(195)196)152(269)222-117(144(190)261)76-96-34-44-101(245)45-35-96)233-165(282)121(79-99-40-50-104(248)51-41-99)225-154(271)109(28-19-67-204-181(197)198)213-151(268)107(26-17-65-202-179(193)194)215-160(277)118(75-88(2)3)223-146(263)91(6)209-166(283)126(86-241)230-162(279)120(78-98-38-48-103(247)49-39-98)226-161(278)119(77-97-36-46-102(246)47-37-97)224-153(270)106(25-16-64-201-178(191)192)212-145(262)90(5)207-149(266)114(62-73-295-13)218-157(274)112(55-59-133(186)251)217-158(275)113(57-61-139(257)258)220-170(287)130-32-24-72-240(130)176(293)143(95(10)244)235-147(264)92(7)208-159(276)122(81-135(188)253)227-164(281)124(83-140(259)260)211-137(255)85-206-168(285)128-30-22-70-238(128)175(292)125(80-100-42-52-105(249)53-43-100)229-173(290)142(94(9)243)234-171(288)131-33-23-71-239(131)174(291)116(56-60-134(187)252)221-167(284)127(87-242)231-169(286)129-31-21-69-237(129)138(256)84-184/h34-53,88-95,106-131,141-143,241-249H,15-33,54-87,184H2,1-14H3,(H2,185,250)(H2,186,251)(H2,187,252)(H2,188,253)(H2,189,254)(H2,190,261)(H,206,285)(H,207,266)(H,208,276)(H,209,283)(H,210,267)(H,211,255)(H,212,262)(H,213,268)(H,214,273)(H,215,277)(H,216,272)(H,217,275)(H,218,274)(H,219,280)(H,220,287)(H,221,284)(H,222,269)(H,223,263)(H,224,270)(H,225,271)(H,226,278)(H,227,281)(H,228,289)(H,229,290)(H,230,279)(H,231,286)(H,232,294)(H,233,282)(H,234,288)(H,235,264)(H,236,265)(H,257,258)(H,259,260)(H4,191,192,201)(H4,193,194,202)(H4,195,196,203)(H4,197,198,204)(H4,199,200,205)/t89-,90-,91-,92-,93-,94+,95+,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,141-,142-,143-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMCMRQWOIRILO-VRGOUOKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)NC(C)(C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C183H281N57O54S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4208 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide interact with its target and what are the downstream effects?

A1: [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide acts as a selective agonist for the Y5 receptor, a subtype of the NPY receptor family []. Upon binding to the Y5 receptor, it initiates a signaling cascade that leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and calcium mobilization []. This decrease in cAMP and calcium levels is associated with various physiological effects, including the stimulation of feeding behavior [].

Q2: What is the significance of using [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in NPY research, particularly regarding stress and anxiety?

A2: The use of [cPP1-7,NPY19-23,Ala31,Aib32,Gln34]-hPancreatic Polypeptide in research helps to elucidate the specific role of the Y5 receptor in NPY signaling pathways []. By selectively activating this receptor subtype, researchers can observe its distinct contributions to physiological processes, including feeding behavior, stress response, and anxiety-like behaviors in animal models []. This knowledge is crucial for understanding the potential of targeting the Y5 receptor for therapeutic interventions in conditions involving stress, anxiety, and metabolic disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.